[1,2,4]Triazolo[1,5-a]pyridin-6-amine
CAS No.: 31052-94-5
Cat. No.: VC3760964
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,4]Triazolo[1,5-a]pyridin-6-amine - 31052-94-5](/images/structure/VC3760964.png)
Specification
CAS No. | 31052-94-5 |
---|---|
Molecular Formula | C6H6N4 |
Molecular Weight | 134.14 g/mol |
IUPAC Name | [1,2,4]triazolo[1,5-a]pyridin-6-amine |
Standard InChI | InChI=1S/C6H6N4/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H,7H2 |
Standard InChI Key | BGVGAKUIJCKCEN-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=NN2C=C1N |
Canonical SMILES | C1=CC2=NC=NN2C=C1N |
Introduction
# Triazolo[1,5-a]pyridin-6-amine: A Comprehensive Scientific Analysis Triazolo[1,5-a]pyridin-6-amine represents a significant heterocyclic compound with considerable research interest due to its structural characteristics and potential biological applications. This report provides a thorough examination of this compound's properties, synthesis methods, and biological significance based on available scientific literature.
Chemical Identifiers Triazolo[1,5-a]pyridin-6-amine is identified by several standardized designations in chemical databases. The compound is registered under CAS number 31052-94-5 and is also known by several synonyms including 6-Amino- triazolo[1,5-a]pyridine and Triazolo[1,5-a]pyridin-6-ylamine . These identifiers facilitate its recognition across various chemical and pharmacological databases, enabling comprehensive tracking of research developments related to this compound.
Synthesis Methods
General Synthetic Approaches
The synthesis of triazolo[1,5-a]pyridine compounds, including Triazolo[1,5-a]pyridin-6-amine, typically involves multi-step reactions starting from appropriately substituted pyridine precursors. Patent literature indicates that these compounds can be synthesized through well-defined chemical pathways that provide access to various substituted derivatives .
Patent-Described Methodology
A notable synthetic approach described in patent literature involves a two-step process starting with appropriate raw materials. The method first involves a catalyzed reaction in a suitable solvent to form an intermediate, followed by reaction with hydroxylamine sulfonic acid to yield the final triazolo[1,5-a]pyridine structure . This methodology is advantageous due to its use of readily available starting materials, simplified purification procedures, and environmentally friendly reaction conditions.
Structural Modifications
Biological Activity and Structure-Activity Relationships
TGF-β Receptor Kinase Inhibition
Derivatives containing the triazolo[1,5-a]pyridin-6-yl group have been evaluated for their ability to inhibit the TGF-β type I receptor kinase (ALK5). Research indicates that compounds incorporating this structural component can exhibit significant inhibitory activity against ALK5, with IC50 values in the nanomolar range . This inhibition is significant as TGF-β signaling is implicated in various pathological conditions, including fibrotic diseases and certain types of cancer.
Structure-Activity Relationship Studies
Comparative Analysis with Structural Analogs
Comparison with 6-Nitro- triazolo[1,5-a]pyridin-2-amine
6-Nitro- triazolo[1,5-a]pyridin-2-amine represents a structural analog of Triazolo[1,5-a]pyridin-6-amine with significant differences in both structure and potentially biological activity . The presence of a nitro group instead of an amino group at the 6-position, combined with the repositioning of the amino group to the 2-position, likely results in different electronic properties and binding characteristics. These structural differences may translate into distinct biological activities and pharmacological profiles.
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